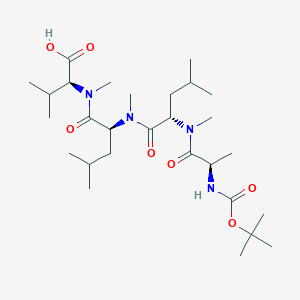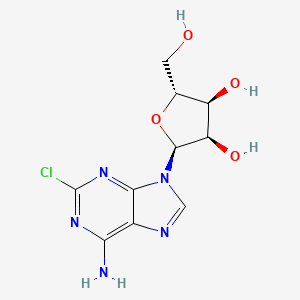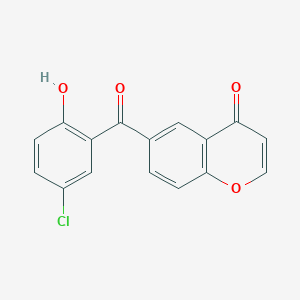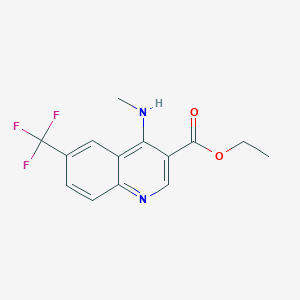
N-(N-(N-((tert-butoxycarbonyl)-D-alanyl)-N-methyl-L-leucyl)-N-methyl-L-leucyl)-N-methyl-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(N-(N-((tert-butoxycarbonyl)-D-alanyl)-N-methyl-L-leucyl)-N-methyl-L-leucyl)-N-methyl-L-valine is a synthetic peptide compound It is characterized by the presence of multiple amino acid residues, including D-alanine, L-leucine, and L-valine, which are protected by a tert-butoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-(N-((tert-butoxycarbonyl)-D-alanyl)-N-methyl-L-leucyl)-N-methyl-L-leucyl)-N-methyl-L-valine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of D-alanine using tert-butoxycarbonyl chloride. This is followed by the coupling of the protected D-alanine with N-methyl-L-leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The resulting dipeptide is then further coupled with another molecule of N-methyl-L-leucine and finally with N-methyl-L-valine. Each coupling step is typically carried out in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient assembly of the peptide chain on a solid support, followed by cleavage and purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(N-(N-((tert-butoxycarbonyl)-D-alanyl)-N-methyl-L-leucyl)-N-methyl-L-leucyl)-N-methyl-L-valine can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the tert-butoxycarbonyl protecting group using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, although these are less common due to the stability of the peptide backbone.
Substitution Reactions: Substitution reactions can occur at the amino acid side chains, particularly if reactive functional groups are present.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.
Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), N-methylmorpholine (NMM), diisopropylethylamine (DIPEA).
Oxidation: Mild oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions include the deprotected peptide, oxidized or reduced derivatives, and substituted peptides depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(N-(N-((tert-butoxycarbonyl)-D-alanyl)-N-methyl-L-leucyl)-N-methyl-L-leucyl)-N-methyl-L-valine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of peptide-based drugs. Its stability and specific amino acid sequence make it a valuable component in the design of therapeutic peptides.
Peptide Synthesis: It serves as an intermediate in the synthesis of more complex peptides and proteins. Researchers use it to study peptide bond formation and to develop new synthetic methodologies.
Biological Studies: The compound can be used in studies of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. Its specific sequence and structure allow for targeted investigations in these areas.
Industrial Applications: In the pharmaceutical industry, it can be used in the development of new drugs and therapeutic agents. Its stability and ease of synthesis make it an attractive candidate for large-scale production.
Mechanism of Action
The mechanism of action of N-(N-(N-((tert-butoxycarbonyl)-D-alanyl)-N-methyl-L-leucyl)-N-methyl-L-leucyl)-N-methyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(tert-butoxycarbonyl)-L-alanyl-L-leucine: A simpler peptide with fewer amino acid residues.
N-methyl-L-leucyl-L-valine: Another peptide with a similar sequence but lacking the tert-butoxycarbonyl protection.
N-(tert-butoxycarbonyl)-D-alanyl-L-leucyl-L-valine: A related compound with a different sequence of amino acids.
Uniqueness
N-(N-(N-((tert-butoxycarbonyl)-D-alanyl)-N-methyl-L-leucyl)-N-methyl-L-leucyl)-N-methyl-L-valine is unique due to its specific sequence of amino acids and the presence of multiple N-methylated residues. This structure imparts stability and resistance to enzymatic degradation, making it particularly valuable in medicinal chemistry and peptide synthesis.
Properties
Molecular Formula |
C28H52N4O7 |
|---|---|
Molecular Weight |
556.7 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[methyl-[(2S)-4-methyl-2-[methyl-[(2S)-4-methyl-2-[methyl-[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]butanoic acid |
InChI |
InChI=1S/C28H52N4O7/c1-16(2)14-20(30(11)23(33)19(7)29-27(38)39-28(8,9)10)24(34)31(12)21(15-17(3)4)25(35)32(13)22(18(5)6)26(36)37/h16-22H,14-15H2,1-13H3,(H,29,38)(H,36,37)/t19-,20+,21+,22+/m1/s1 |
InChI Key |
HSOJURICKJIQOX-MLNNCEHLSA-N |
Isomeric SMILES |
C[C@H](C(=O)N(C)[C@@H](CC(C)C)C(=O)N(C)[C@@H](CC(C)C)C(=O)N(C)[C@@H](C(C)C)C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)N(C)C(CC(C)C)C(=O)N(C)C(C(C)C)C(=O)O)N(C)C(=O)C(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11830711.png)
![1-[(2R)-2-Hydroxy-2-(6-methoxyquinolin-4-yl)ethyl]piperidin-4-one](/img/structure/B11830717.png)

![Ethyl 8-bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B11830734.png)
![6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11830737.png)
![6-Hydroxy-7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione](/img/structure/B11830743.png)





![6-Chloro-4-[(2-hydroxyethyl)amino]-3-(propan-2-yloxy)-2h-chromen-2-one](/img/structure/B11830763.png)

